Hydroxy vs. Methoxy Substitution: Hydrogen-Bond Donor Capacity at the Pyrimidine 6-Position
The target compound bears a 6-hydroxy group on the pyrimidine ring, enabling it to act as both a hydrogen-bond donor (OH) and acceptor (C=O tautomer), whereas the closest cataloged analog N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide (CAS 2034282-58-9) carries a 6-methoxy substituent that can only function as a hydrogen-bond acceptor [1]. In kinase inhibitor design, the presence of a hydroxyl donor at this vector has been correlated with enhanced hinge-region hydrogen-bonding complementarity in ATP-binding sites [2].
| Evidence Dimension | Hydrogen-bond donor count at pyrimidine 6-position |
|---|---|
| Target Compound Data | 1 H-bond donor (OH); 1 H-bond acceptor (C=O tautomer) |
| Comparator Or Baseline | CAS 2034282-58-9 (6-methoxy analog): 0 H-bond donors; 1 H-bond acceptor |
| Quantified Difference | Net gain of 1 H-bond donor capability |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula identity (C11H11N5O3S for both compounds) |
Why This Matters
The additional hydrogen-bond donor capacity of the 6-hydroxy group may confer distinct kinase selectivity profiles compared to the 6-methoxy analog, a critical factor when selecting tool compounds for target validation studies.
- [1] Kuujia. N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-6-methoxypyrimidine-4-carboxamide. CAS 2034282-58-9. View Source
- [2] Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. Academia.edu, 2022. View Source
